![molecular formula C24H48O3 B12559585 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol CAS No. 149198-64-1](/img/structure/B12559585.png)
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol is an organic compound that features both long-chain alkyl and allyl ether functionalities. Compounds of this nature are often studied for their surfactant properties, potential biological activities, and applications in materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol typically involves the following steps:
Etherification: The prop-2-en-1-yl group can be introduced via etherification, where the hydroxyl group of the intermediate reacts with prop-2-en-1-ol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the allyl group, converting it to a saturated ether.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, potentially replacing the alkyl or allyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Thiol or amine-substituted ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Surfactants: Due to its amphiphilic nature, the compound can be used as a surfactant in emulsions and detergents.
Polymer Science: It can be incorporated into polymer matrices to modify surface properties.
Biology and Medicine
Drug Delivery: The compound’s ability to form micelles can be exploited for drug delivery systems.
Antimicrobial Agents: Potential antimicrobial properties due to the presence of long alkyl chains.
Industry
Lubricants: Used as additives in lubricants to enhance performance.
Cosmetics: Incorporated into formulations for skin and hair care products.
Wirkmechanismus
The mechanism of action for 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol depends on its application:
Surfactants: It reduces surface tension by aligning at the interface of water and oil phases.
Drug Delivery: Forms micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Antimicrobial: Disrupts microbial cell membranes due to its amphiphilic structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Octadecyloxy)-2-hydroxypropan-1-ol: Lacks the allyl group, potentially less reactive.
3-(Hexadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol: Shorter alkyl chain, possibly different surfactant properties.
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]ethanol: Different backbone, may affect physical properties.
Uniqueness
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol is unique due to its combination of a long alkyl chain and an allyl ether group, providing a balance of hydrophobic and reactive functionalities.
Eigenschaften
CAS-Nummer |
149198-64-1 |
|---|---|
Molekularformel |
C24H48O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
3-octadecoxy-2-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C24H48O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26-23-24(22-25)27-20-4-2/h4,24-25H,2-3,5-23H2,1H3 |
InChI-Schlüssel |
XGTRSVZOBFUHRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)

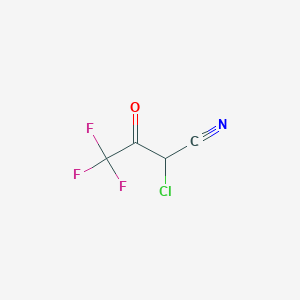
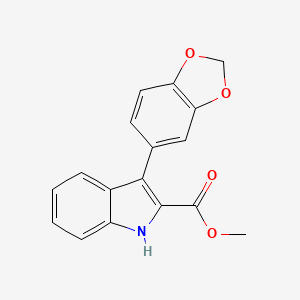
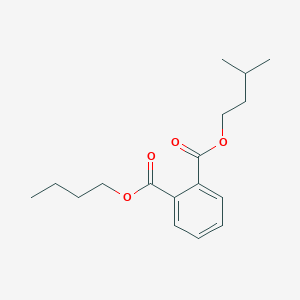
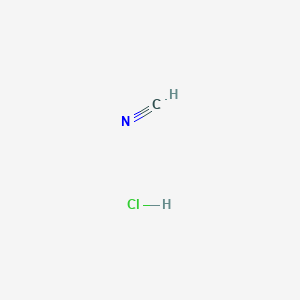
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
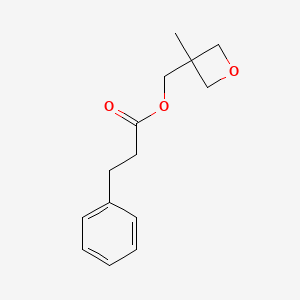
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
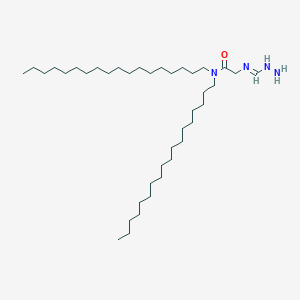
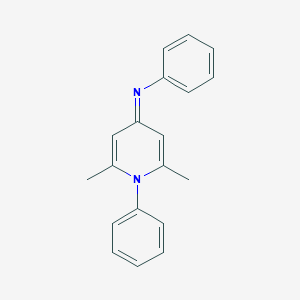
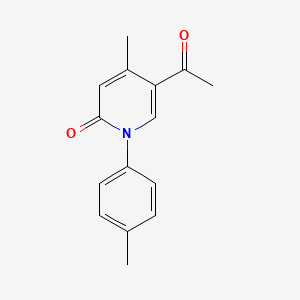
silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
